REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH3:12])[CH:10]=[CH:11][C:4]=2[CH:3]=1.[CH3:13][C:14]1[CH:19]=[CH:18][C:17]2[CH:20]=[CH:21][C:22]([CH3:24])=[CH:23][C:16]=2[CH:15]=1>C1(C)C=CC(C)=CC=1>[CH3:13][C:14]1[CH:19]=[CH:18][C:17]2[CH:20]=[CH:21][C:22]([CH3:24])=[CH:23][C:16]=2[CH:15]=1.[CH3:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH3:12])[CH:10]=[CH:11][C:4]=2[CH:3]=1.[CH3:12][C:9]1[CH:10]=[CH:11][C:4]2[CH:3]=[CH:2][C:7]([CH3:13])=[CH:6][C:5]=2[CH:8]=1 |f:4.5|
|
Name
|
solution
|
Quantity
|
152.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(C=C1)C=C(C=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(C=C1)C=CC(=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=C(C=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An agitation vessel of the same type as used in the crystallizing steps of Example 1
|
Type
|
TEMPERATURE
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Details
|
the charged solution was cooled from 19.5° C. to 7.0° C. over a period of 72 minutes
|
Duration
|
72 min
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=C1)C=CC(=C2)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=C1)C=C(C=C2)C.CC1=CC2=C(C=C1)C=CC(=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |